molecular formula C16H16BrFN2O2S B3667664 1-[(4-bromophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine

1-[(4-bromophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine

Cat. No.: B3667664
M. Wt: 399.3 g/mol
InChI Key: JHOBGEHFDODKAW-UHFFFAOYSA-N
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Description

Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. The compound you mentioned, “1-[(4-bromophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine”, is a piperazine derivative. It contains a piperazine ring which is substituted at one position by a (4-bromophenyl)sulfonyl group and at the opposite position by a 2-fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a piperazine ring at its core, with the (4-bromophenyl)sulfonyl and 2-fluorophenyl groups attached at opposite positions. The exact three-dimensional structure would depend on the specific orientations of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, and solubility. These properties are typically determined experimentally .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated. Without specific studies or data, it’s not possible to provide a mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s not possible to provide detailed safety and hazard information for this compound .

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(2-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrFN2O2S/c17-13-5-7-14(8-6-13)23(21,22)20-11-9-19(10-12-20)16-4-2-1-3-15(16)18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOBGEHFDODKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triethylamine (1.37 mL, 9.78 mmol) was added at 0° C. to a stirred solution of 1-(2-fluorophenyl)piperazine (0.705 g , 3.91 mmol) in tetrahydrofuran (12 mL) and the reaction mixture was stirred at room temperature for 15 minutes. 4-Bromo-benzenesulfonyl chloride (1.00 g, 3.91 mmol) was added to the reaction mixture at room temperature and the reaction mixture was stirred at room temperature for 5 hours. Tetrahydrofuran was evaporated off under reduced pressure. The residue was diluted with ethyl acetate (20 mL), and the inorganic salts were filtered through a celite bed. The filtrate was washed with 2.0 N aqueous HCl (8 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to provide 1.40 g (89%) of 1-(4-bromobenzenesulfonyl)-4-(2-fluoro-phenyl)piperazine as white solid. MS cald. for C16H16BrFN2O2S [M+] 399, obsd. 399.
Quantity
1.37 mL
Type
reactant
Reaction Step One
Quantity
0.705 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-bromophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
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Reactant of Route 6
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1-[(4-bromophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine

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